N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14965253
Molecular Formula: C16H19N3O4S2
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O4S2 |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H19N3O4S2/c1-23-13-4-2-11(3-5-13)8-17-16-19-14(9-24-16)15(20)18-12-6-7-25(21,22)10-12/h2-5,9,12H,6-8,10H2,1H3,(H,17,19)(H,18,20) |
| Standard InChI Key | VDMXMNVUWMATNM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3CCS(=O)(=O)C3 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Thiazole Core: The thiazole ring is synthesized using cyclization reactions involving thiourea derivatives and α-halo ketones.
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Introduction of the Sulfone Group: Oxidation of tetrahydrothiophene to its sulfone derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Amidation Reaction: Coupling of the thiazole intermediate with the appropriate carboxylic acid derivative to form the carboxamide group.
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Substitution with 4-Methoxybenzylamine: Final substitution reaction introduces the 4-methoxybenzyl group.
Table 2: General Synthetic Pathway
| Step | Reagents/Conditions |
|---|---|
| Thiazole Formation | Thiourea + α-Halo Ketone |
| Sulfone Oxidation | Tetrahydrothiophene + Oxidizing Agent |
| Amidation | Thiazole Intermediate + Carboxylic Acid Derivative |
| Final Substitution | 4-Methoxybenzylamine + Coupling Agent (e.g., EDCI or DCC) |
Antimicrobial Activity
Thiazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Potential
The presence of electron-donating groups (like methoxy) on aromatic rings enhances interaction with cancer cell targets via π-stacking or hydrogen bonding. Molecular docking studies on similar compounds suggest strong binding affinities to enzymes involved in cancer progression.
Anti-inflammatory Effects
The sulfone group in the tetrahydrothiophene moiety may interact with inflammatory mediators, reducing cytokine production.
Potential Applications
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Drug Development: The compound’s structural features make it a promising candidate for designing drugs targeting microbial infections or cancer.
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Molecular Probes: Its functional groups allow modifications for use as fluorescent probes in biochemical assays.
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Material Science: Thiazole derivatives are also explored for their electronic properties in material chemistry.
Limitations and Future Research Directions
While the compound exhibits promising theoretical properties, experimental validation is critical:
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Toxicity Studies: Comprehensive evaluation of cytotoxicity and off-target effects is needed.
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Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) will determine its drug-likeness.
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Structure Optimization: Modifications to improve solubility and bioavailability should be explored.
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